molecular formula C10H13NO3 B1319765 6-(2-Methylpropoxy)pyridine-3-carboxylic acid CAS No. 1016756-23-2

6-(2-Methylpropoxy)pyridine-3-carboxylic acid

Cat. No. B1319765
CAS RN: 1016756-23-2
M. Wt: 195.21 g/mol
InChI Key: IGGUZPKESUQARQ-UHFFFAOYSA-N
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Description

“6-(2-Methylpropoxy)pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1016756-23-2 . It has a molecular weight of 195.22 and its IUPAC name is 6-isobutoxynicotinic acid . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “6-(2-Methylpropoxy)pyridine-3-carboxylic acid” is 1S/C10H13NO3/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical state . It has a predicted melting point of 108.79° C and a predicted boiling point of approximately 314.4° C at 760 mmHg . The predicted density is approximately 1.2 g/cm^3 and the predicted refractive index is n 20D 1.53 .

Scientific Research Applications

1. Reactivity and Synthesis

  • The reactivity of similar pyridine derivatives has been studied for creating various compounds. For instance, research by Daliacker et al. (1979) explored the reactivity of different dihydroxy-pyridine carboxylic acids with bromochloromethane and potassium carbonate, leading to the formation of various pyrido dioxole compounds (Daliacker, Fechter, & Mues, 1979).

2. Extraction and Separation Techniques

  • Kumar and Babu (2009) discussed the extraction of pyridine-3-carboxylic acid using various diluents and extractants, highlighting its importance in food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).

3. Applications in Coordination Chemistry

  • A study by Ghosh et al. (2004) on pyridine-2,4,6-tricarboxylic acid revealed its reactivity with Zn(II) salts under different conditions, forming various coordination polymers and structures (Ghosh, Savitha, & Bharadwaj, 2004).

4. Synthesis of Antibacterial Compounds

  • Research by Maqbool et al. (2014) showed that derivatives of pyrazolopyridine, a compound structurally similar to 6-(2-Methylpropoxy)pyridine-3-carboxylic acid, possess antibacterial properties (Maqbool et al., 2014).

5. Derivative Synthesis for Biological Studies

  • Napitupulu et al. (2006) synthesized derivatives of pyridine-6-carboxylate and studied their potential as ligands in coordination chemistry, which could have implications in biological systems (Napitupulu, Lawrance, Clarkson, & Moore, 2006).

6. Crystal Structure and Theoretical Studies

  • Investigations on the crystal structure and vibrational spectra of similar pyridine derivatives have been conducted to understand their structural and chemical properties, as seen in the work by Bahgat et al. (2009) (Bahgat, Jasem, & El‐Emary, 2009).

properties

IUPAC Name

6-(2-methylpropoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGUZPKESUQARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methylpropoxy)pyridine-3-carboxylic acid

CAS RN

1016756-23-2
Record name 6-(2-methylpropoxy)pyridine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

The title compound was synthesized as described for Intermediate example I-81 in 25% yield starting from ethyl 6-chloronicotinate and 2-methylpropan-1-ol. The reduction was performed using 3 equiv of lithium hydroxide, the reaction mixture was stirred at 35° C. over night. The product contains 58% of 6-ethoxynicotinic acid; MS (ESI) m/z 194[M−H+].
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